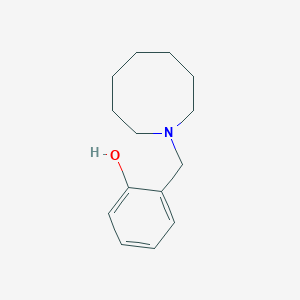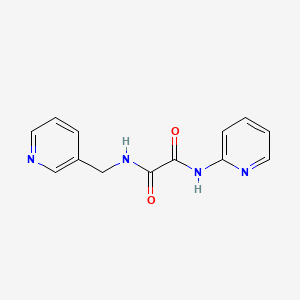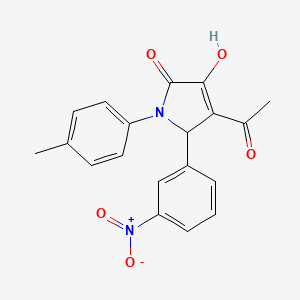![molecular formula C19H20BrFN2O B5213350 1-{4-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5213350.png)
1-{4-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone, commonly known as BFE, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BFE belongs to the class of phenylpiperazine derivatives and has been synthesized using various methods.
作用機序
BFE acts as an SSRI by inhibiting the reuptake of serotonin, a neurotransmitter that regulates mood, in the brain. BFE also acts as a 5-HT1A receptor agonist, which enhances the release of serotonin in the brain, leading to an increase in its concentration. The activation of 5-HT1A receptors has been associated with anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
BFE has been shown to have several biochemical and physiological effects. Studies have shown that BFE increases the levels of serotonin and its metabolites in the brain, leading to an increase in serotonin signaling. BFE has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuroplasticity and neuronal survival.
実験室実験の利点と制限
One of the main advantages of using BFE in lab experiments is its selectivity towards serotonin reuptake inhibition and 5-HT1A receptor activation. BFE has been shown to have minimal affinity for other receptors, reducing the risk of off-target effects. However, one of the limitations of using BFE in lab experiments is its low solubility in water, which can make it challenging to administer in vivo.
将来の方向性
Several future directions for research on BFE include investigating its potential therapeutic applications in other disorders such as post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD). Further research is needed to understand the long-term effects of BFE on the brain and its potential for abuse. Additionally, research on the pharmacokinetics and pharmacodynamics of BFE is needed to optimize its therapeutic potential.
合成法
BFE can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, Buchwald-Hartwig amination, and Sonogashira coupling reaction. The most common method used for the synthesis of BFE is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-bromo-3-fluorobenzylboronic acid with 1-(4-chlorophenyl)piperazine in the presence of palladium catalyst and base.
科学的研究の応用
BFE has been extensively studied for its potential therapeutic applications in various diseases such as depression, anxiety, and schizophrenia. BFE is known to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. Studies have shown that BFE has antidepressant, anxiolytic, and antipsychotic effects, making it a potential candidate for the treatment of these disorders.
特性
IUPAC Name |
1-[4-[4-[(3-bromo-4-fluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrFN2O/c1-14(24)16-3-5-17(6-4-16)23-10-8-22(9-11-23)13-15-2-7-19(21)18(20)12-15/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNIDFLTCLUVSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=C(C=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R*,6S*)-4-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B5213269.png)
![2-[(2-chlorobenzoyl)amino]-N,N-dipropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5213270.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5213279.png)
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5213282.png)
![4-(2,4-difluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B5213285.png)
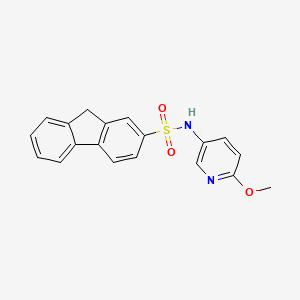
![5,6-dimethyl-3-{[4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5213298.png)
![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213304.png)
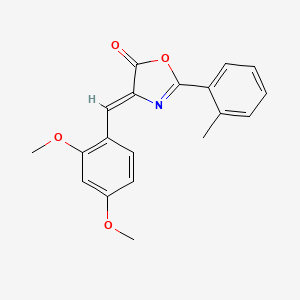
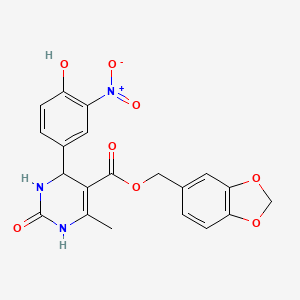
![4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine](/img/structure/B5213315.png)
